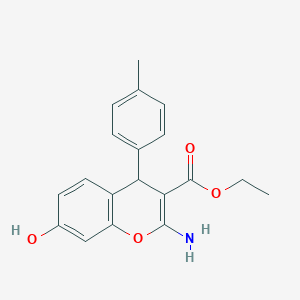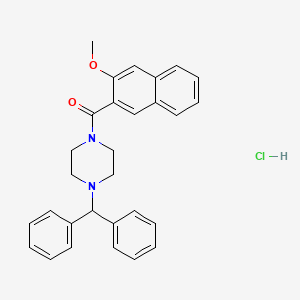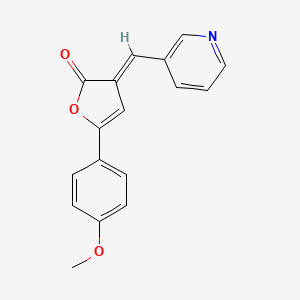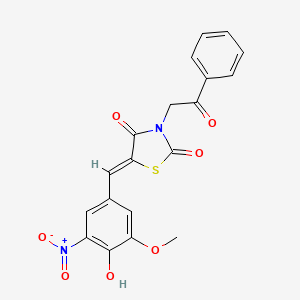![molecular formula C18H19NO3 B5028286 N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5028286.png)
N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide involves the inhibition of N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide, which leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway. This activation has been shown to have various physiological effects, including the promotion of cell survival, differentiation, and neurite outgrowth.
Biochemical and Physiological Effects:
Studies have shown that N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide has various biochemical and physiological effects, including the promotion of cell survival, differentiation, and neurite outgrowth. It has also been shown to have anti-inflammatory and anti-oxidative properties, which may be beneficial in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide is its ability to selectively inhibit N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide, which makes it a useful tool for studying the role of N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide in various cellular processes. However, one of the limitations of this compound is its low solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Another direction is to develop more potent and selective N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide inhibitors based on the structure of this compound. Additionally, the development of more efficient synthesis methods and the improvement of its solubility may also be areas of future research.
In conclusion, N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide is a chemical compound that has been studied extensively for its potential therapeutic applications. Its ability to selectively inhibit N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide makes it a useful tool for studying the role of N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide in various cellular processes. Further research is needed to fully understand the potential applications of this compound and to develop more efficient synthesis methods and more potent N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide inhibitors.
Méthodes De Synthèse
The synthesis of N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide involves the reaction of 2-amino-4,6-dimethylbenzofuran with 5-methyl-2-furaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and triethylamine to yield the final compound.
Applications De Recherche Scientifique
N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3 (N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide), an enzyme that plays a key role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-5-8-16-15(9-11)13(3)17(22-16)18(20)19(4)10-14-7-6-12(2)21-14/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOPVRCFWZXNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)CC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide](/img/structure/B5028208.png)

![1-[(phenylthio)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5028227.png)
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5028232.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
![{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5028256.png)


![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)
![2-iodo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5028281.png)
![2-(benzyl{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5028282.png)
![1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5028288.png)
![2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5028290.png)